molecular formula C10H10ClN3S B12727864 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- CAS No. 110623-25-1

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl-

Cat. No.: B12727864
CAS No.: 110623-25-1
M. Wt: 239.73 g/mol
InChI Key: YTZMBGJQPUUTAU-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring with a thione group and is substituted with a 2-chlorophenyl and two methyl groups.

Preparation Methods

The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiourea under acidic or basic conditions. The reaction conditions can vary, but common methods include:

    Cyclization with Carbon Disulfide: Hydrazine derivatives react with carbon disulfide in the presence of a base such as sodium hydroxide to form the triazole ring.

    Cyclization with Thiourea: Hydrazine derivatives react with thiourea under acidic conditions to yield the desired triazole-thione compound.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in research to understand the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its use in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The triazole ring can also participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar compounds to 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- include other triazole derivatives such as:

    3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-phenyl-2,4-dimethyl-: Lacks the chlorine substitution, which may affect its biological activity.

    3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-bromophenyl)-2,4-dimethyl-: Contains a bromine atom instead of chlorine, potentially altering its reactivity and interactions.

    3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-fluorophenyl)-2,4-dimethyl-: Features a fluorine atom, which can influence its electronic properties and biological effects.

The uniqueness of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological activity.

Properties

CAS No.

110623-25-1

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

5-(2-chlorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C10H10ClN3S/c1-13-9(12-14(2)10(13)15)7-5-3-4-6-8(7)11/h3-6H,1-2H3

InChI Key

YTZMBGJQPUUTAU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN(C1=S)C)C2=CC=CC=C2Cl

Origin of Product

United States

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